molecular formula C21H24N4O3 B6927504 N-(5-morpholin-4-ylpyridin-2-yl)-3-(2-oxo-3,4-dihydroquinolin-1-yl)propanamide

N-(5-morpholin-4-ylpyridin-2-yl)-3-(2-oxo-3,4-dihydroquinolin-1-yl)propanamide

Cat. No.: B6927504
M. Wt: 380.4 g/mol
InChI Key: YOYCDOYJKIJINA-UHFFFAOYSA-N
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Description

N-(5-morpholin-4-ylpyridin-2-yl)-3-(2-oxo-3,4-dihydroquinolin-1-yl)propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a morpholine ring, a pyridine ring, and a quinoline derivative, making it a multifaceted molecule with diverse chemical reactivity and biological activity.

Properties

IUPAC Name

N-(5-morpholin-4-ylpyridin-2-yl)-3-(2-oxo-3,4-dihydroquinolin-1-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3/c26-20(9-10-25-18-4-2-1-3-16(18)5-8-21(25)27)23-19-7-6-17(15-22-19)24-11-13-28-14-12-24/h1-4,6-7,15H,5,8-14H2,(H,22,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOYCDOYJKIJINA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C2=CC=CC=C21)CCC(=O)NC3=NC=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-morpholin-4-ylpyridin-2-yl)-3-(2-oxo-3,4-dihydroquinolin-1-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridine Derivative: Starting with a pyridine derivative, the morpholine ring is introduced through nucleophilic substitution reactions.

    Quinoline Derivative Synthesis: The quinoline moiety is synthesized separately, often through Friedländer synthesis, which involves the condensation of aniline derivatives with ketones.

    Coupling Reaction: The final step involves coupling the pyridine-morpholine derivative with the quinoline derivative using amide bond formation techniques, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-(5-morpholin-4-ylpyridin-2-yl)-3-(2-oxo-3,4-dihydroquinolin-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the morpholine ring or the quinoline moiety.

    Reduction: Reduction reactions can target the carbonyl group in the quinoline ring.

    Substitution: The pyridine and quinoline rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(5-morpholin-4-ylpyridin-2-yl)-3-(2-oxo-3,4-dihydroquinolin-1-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-morpholin-4-ylpyridin-2-yl)-3-(2-oxo-3,4-dihydroquinolin-1-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-morpholin-4-ylpyridin-2-yl)-3-(2-oxo-3,4-dihydroquinolin-1-yl)butanamide
  • N-(5-morpholin-4-ylpyridin-2-yl)-3-(2-oxo-3,4-dihydroquinolin-1-yl)pentanamide

Uniqueness

N-(5-morpholin-4-ylpyridin-2-yl)-3-(2-oxo-3,4-dihydroquinolin-1-yl)propanamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may offer enhanced stability, selectivity, or potency in various applications.

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